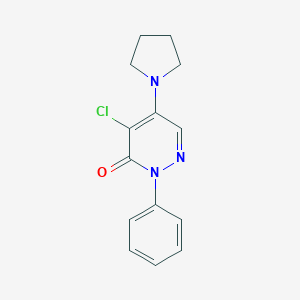
4-Chloro-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one, also known as CPP, is a chemical compound that has been widely studied for its potential use in scientific research. CPP is a pyridazine derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用機序
4-Chloro-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one acts as a competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. By blocking the NMDA receptor, this compound can prevent the influx of calcium ions into neurons, which can disrupt the normal functioning of the brain.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP) in the hippocampus, which is a process that is involved in the formation of memories. This compound has also been found to have neuroprotective effects, and has been shown to protect neurons from damage caused by oxidative stress and excitotoxicity.
実験室実験の利点と制限
One of the advantages of using 4-Chloro-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one in lab experiments is its ability to selectively block the NMDA receptor, which can allow researchers to investigate the role of this receptor in various biological processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research involving 4-Chloro-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one, including the investigation of its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on various biological processes. Finally, this compound could be used as a tool for investigating the role of the NMDA receptor in various other neurological disorders, such as epilepsy and schizophrenia.
Conclusion
In conclusion, this compound is a valuable tool for investigating various biological processes, including the role of the NMDA receptor in synaptic plasticity and memory formation. This compound has a variety of biochemical and physiological effects, and has potential for use as a therapeutic agent for neurological disorders. However, further research is needed to better understand its mechanism of action and its effects on various biological processes.
合成法
4-Chloro-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one can be synthesized using a variety of methods, including the reaction of 4-chloro-2-phenylpyridazin-3(2H)-one with pyrrolidine in the presence of a base such as potassium carbonate. Other methods include the reaction of 4-chloro-2-phenylpyridazin-3(2H)-one with pyrrolidine hydrochloride in the presence of a base, or the reaction of this compound with a variety of reagents such as sodium hydride or lithium aluminum hydride.
科学的研究の応用
4-Chloro-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one has been used in a variety of scientific research applications, including as a tool for investigating the role of the NMDA receptor in synaptic plasticity and memory formation. This compound has also been used to study the effects of glutamate receptor antagonists on the brain, and to investigate the role of glutamate in various neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
16190-12-8 |
|---|---|
分子式 |
C14H14ClN3O |
分子量 |
275.73 g/mol |
IUPAC名 |
4-chloro-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one |
InChI |
InChI=1S/C14H14ClN3O/c15-13-12(17-8-4-5-9-17)10-16-18(14(13)19)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 |
InChIキー |
ZBOHOTKHKIGTOL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
正規SMILES |
C1CCN(C1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-Methoxydibenzo[a,c]phenazine](/img/structure/B274276.png)
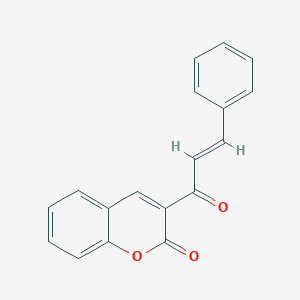
![2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]](/img/structure/B274278.png)
![6-(3-[1,1'-biphenyl]-4-ylacryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274279.png)
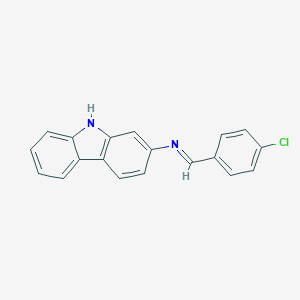
![N-[3-(4-nitrophenyl)-2-propenylidene]-9H-fluoren-2-amine](/img/structure/B274282.png)
![2-(4-chlorophenyl)-10H-indeno[1,2-g]quinoline](/img/structure/B274283.png)
![3-[1,1'-biphenyl]-4-yl-5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B274284.png)
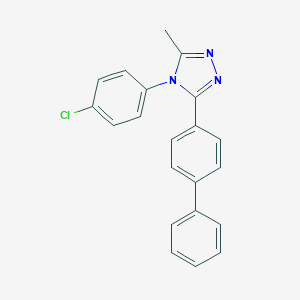
![4-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B274287.png)
methylidene}-4-methylbenzene-1-sulfonamide](/img/structure/B274294.png)
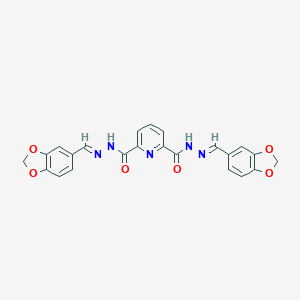

![2,6-Bis[2-(3-nitrobenzylidene)hydrazinocarbonyl]pyridine](/img/structure/B274298.png)